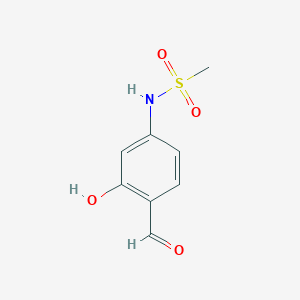

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide

Description

Properties

CAS No. |

62119-75-9 |

|---|---|

Molecular Formula |

C8H9NO4S |

Molecular Weight |

215.23 g/mol |

IUPAC Name |

N-(4-formyl-3-hydroxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)8(11)4-7/h2-5,9,11H,1H3 |

InChI Key |

UPIWRVIYTJOUQT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-3-hydroxybenzene with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonamide group can also interact with various biological molecules, affecting their function .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

- Substituents : Methyl (-CH₃) groups at ortho (2-) and meta (3-) positions on the phenyl ring.

- Key Findings : DFT studies reveal that substituent position significantly alters molecular conformation and vibrational modes. The 3-methyl derivative exhibits greater planarity due to reduced steric hindrance compared to the 2-methyl analog .

N-(4-Hydroxyphenyl)benzenesulfonamide

Functional Group Variations

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

- Substituents : Chloroacetyl (-COCH₂Cl) at the 4-position.

- Key Findings : Chlorine’s electronegativity increases reactivity, making this compound a candidate for nucleophilic substitution reactions .

- Comparison : The target’s formyl group lacks chlorine’s leaving-group capacity but may participate in condensation reactions (e.g., Schiff base formation).

N-{4-Fluoro-3-nitrophenyl}methanesulfonamide

- Substituents: Nitro (-NO₂) and fluoro (-F) groups.

- Key Findings : Strong electron-withdrawing effects from nitro and fluorine increase sulfonamide acidity (lower pKa) .

- Comparison : The target’s hydroxyl and formyl groups are weaker electron-withdrawers than nitro, suggesting intermediate acidity and distinct reactivity in alkaline conditions.

Physicochemical Properties

N-(4-(Aminomethyl)phenyl)methanesulfonamide Hydrochloride

Dronedarone Hydrochloride

- Structure: Methanesulfonamide attached to a benzofuran core with dibutylaminopropoxy and butyl groups.

- Key Data : Approved antiarrhythmic drug; sulfonamide moiety contributes to protein binding and metabolic stability .

- Comparison : The target’s simpler structure lacks the extended hydrophobic groups of dronedarone, suggesting differences in bioavailability and target selectivity.

Tabulated Comparison of Key Properties

¹Molecular weight calculated based on formula C₈H₉NO₄S: 215.23 g/mol.

Biological Activity

N-(4-Formyl-3-hydroxyphenyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment, enzyme inhibition, and its interaction with various biological targets.

Chemical Structure and Properties

This compound features a formyl group and a methanesulfonamide moiety attached to a phenolic structure. The molecular formula is , with a molecular weight of approximately 217.23 g/mol. The presence of the hydroxyl group enhances its solubility and potential bioavailability, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity , particularly against hepatocellular carcinoma (HCC) cells. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in HCC cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity . The formyl group may interact with the active sites of specific enzymes, leading to inhibition. For instance, preliminary studies indicate that this compound can inhibit certain tyrosine kinases, which are often implicated in cancer progression and metastasis. This inhibition can disrupt critical signaling pathways that promote tumor growth and survival .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in reducing cell viability in various cancer cell lines. For example, an MTT assay revealed that concentrations as low as 10 µM significantly decreased the viability of HCC cells without affecting normal liver cells, indicating selective toxicity towards cancerous cells .

Case Studies

- Hepatocellular Carcinoma : A study involving HCC cells treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting that the compound activates apoptotic pathways.

- Tyrosinase Inhibition : Another study explored the inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound exhibited competitive inhibition with an IC50 value comparable to standard inhibitors like kojic acid, highlighting its potential use in cosmetic applications for skin whitening .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| N-(3-formylphenyl)methanesulfonamide | Formyl group at meta position | Antitumor activity against various cancers |

| N-(2-formylphenyl)methanesulfonamide | Formyl group at ortho position | Potentially different steric effects on binding |

| N-(4-hydroxyphenyl)methanesulfonamide | Hydroxyl group instead of formyl | Exhibits antioxidant properties |

This table illustrates how variations in substituent positions can lead to differing biological activities, emphasizing the importance of structural nuances in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.